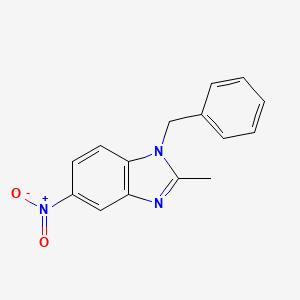

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

Vue d'ensemble

Description

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H13N3O2, is characterized by a benzimidazole core substituted with benzyl, methyl, and nitro groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. One common method includes:

Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form 2-benzylbenzimidazole.

Methylation: The benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate.

Nitration: The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: m-Chloroperbenzoic acid, acetic acid.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Amino Derivatives: Formed by reduction of the nitro group.

N-oxides: Formed by oxidation of the benzimidazole ring.

Halogenated Derivatives: Formed by substitution reactions.

Applications De Recherche Scientifique

Antiviral Activity

The compound exhibits significant antiviral properties against various viruses:

- Hepatitis C Virus (HCV) : Research indicates that benzimidazole derivatives, including 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, have shown promising inhibitory effects against HCV. For instance, compounds with similar structures have demonstrated EC50 values as low as 0.028 nM against HCV non-structural proteins .

- Bovine Viral Diarrhea Virus (BVDV) : Studies have reported that certain benzimidazole derivatives are effective against BVDV, with EC50 values indicating potent antiviral activity. The structural modifications in these compounds significantly enhance their efficacy against viral replication .

- Herpes Simplex Virus (HSV) : Compounds related to this compound have been evaluated for their ability to inhibit HSV-induced cytopathic effects. Some derivatives showed IC50 values significantly lower than standard antiviral agents like ribavirin .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies indicate that benzimidazole derivatives exhibit notable antimicrobial activity. For example, compounds synthesized from this scaffold have shown effectiveness against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are noteworthy:

- Cyclooxygenase Inhibition : Research has demonstrated that this compound can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. Specific derivatives have shown IC50 values indicating strong inhibition compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound is supported by various studies:

- Inhibition of Cancer Cell Lines : Compounds related to this benzimidazole derivative have been tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Some derivatives exhibited potency comparable to established chemotherapeutics like doxorubicin .

Summary Table of Applications

| Application Type | Specific Activity | Notable Findings |

|---|---|---|

| Antiviral | Inhibition of HCV, BVDV, HSV | EC50 values as low as 0.028 nM for HCV |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria | Effective against S. aureus and E. coli |

| Anti-inflammatory | COX inhibition | IC50 values indicating strong inhibition |

| Anticancer | Inhibition of various cancer cell lines | Comparable potency to doxorubicin |

Mécanisme D'action

The mechanism of action of 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Methylbenzimidazole: Lacks the benzyl and nitro groups, resulting in different biological activities.

5-Nitrobenzimidazole: Similar nitro group but lacks the benzyl and methyl substitutions.

1-Benzylbenzimidazole: Lacks the nitro and methyl groups, affecting its reactivity and biological properties.

Uniqueness: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the nitro group contributes to its potential antimicrobial activity.

Activité Biologique

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C15H13N3O2

- CAS Number: 14624-88-5

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It interacts with specific molecular targets involved in cancer pathways, inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

- Mechanism of Action: The compound inhibits critical enzymes involved in DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Streptococcus faecalis | 8 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results suggest that it may serve as a potential therapeutic agent against various infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may exhibit anti-inflammatory properties. It potentially inhibits pro-inflammatory cytokines, contributing to its therapeutic profile .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study:

- Antimicrobial Study:

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cellular processes critical for cancer progression.

- DNA Interaction: It binds to DNA and disrupts replication processes, leading to increased apoptosis in malignant cells.

Propriétés

IUPAC Name |

1-benzyl-2-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAUUAVZGGUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550198 | |

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14624-88-5 | |

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.